UNBS3157

Maximum Tolerated Dose Toxicity In Vivo Safety

UNBS3157 is a rationally designed naphthalimide prodrug engineered to bypass the N-acetylation metabolism that causes dose-limiting myelosuppression with amonafide. It exhibits a 3-4x higher maximum tolerated dose, enabling chronic dosing regimens without confounding hematotoxicity. This compound uniquely hydrolyzes to UNBS5162, a CXCL chemokine antagonist, offering a distinct autophagy/senescence mechanism ideal for prostate cancer models.

Molecular Formula C19H17Cl3N4O4
Molecular Weight 471.7 g/mol
CAS No. 868962-26-9
Cat. No. B1684492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNBS3157
CAS868962-26-9
Synonyms2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo(de)isoquinolin-5-yl)carbamoyl)acetamide
UNBS 3157
UNBS-3157
UNBS3157
Molecular FormulaC19H17Cl3N4O4
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30)
InChIKeyBZXLHTMMVVPPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UNBS3157 (CAS 868962-26-9) Scientific Procurement Guide: A Non-Hematotoxic Naphthalimide Derivative for Preclinical Antitumor Research


UNBS3157 (CAS 868962-26-9) is a novel naphthalimide derivative that functions as a DNA intercalator and topoisomerase IIα poison [1]. It was specifically designed via medicinal chemistry to avoid the N-acetylation metabolism that causes the dose-limiting bone marrow toxicity observed with the earlier clinical candidate amonafide [2]. UNBS3157 exhibits potent in vivo antitumor activity and is characterized by a distinct mechanism of action involving the induction of autophagy and senescence in cancer cells [3].

Why UNBS3157 Cannot Be Substituted by Generic Naphthalimide Analogs: Key Differentiators for Research Procurement


Generic naphthalimides such as amonafide, mitonafide, and elinafide share a common DNA intercalating scaffold but exhibit drastically different safety and metabolic profiles that preclude simple interchange in experimental settings [1]. UNBS3157 was rationally designed to bypass the N-acetylation pathway that generates a toxic metabolite in amonafide, a liability that caused amonafide's clinical failure due to severe and unpredictable myelosuppression [2]. Furthermore, UNBS3157 undergoes a unique rapid hydrolysis to UNBS5162 in physiological conditions, a metabolite with a distinct CXCL chemokine antagonist profile not observed with other naphthalimides [3]. These structural and metabolic distinctions directly translate to quantifiable differences in maximum tolerated dose, hematological safety, and mechanism of action, making UNBS3157 a non-interchangeable tool compound for targeted preclinical studies.

UNBS3157 vs. Amonafide and Clinical Comparators: Quantitative Differentiation Evidence for Scientific Selection


UNBS3157 Demonstrates a 3- to 4-Fold Higher Maximum Tolerated Dose Compared to Amonafide in Mice

UNBS3157 exhibits a 3- to 4-fold higher maximum tolerated dose (MTD) than its parent compound amonafide, irrespective of the route of administration (oral or intravenous) [1]. This quantitative improvement in the therapeutic window is a direct consequence of the compound's redesign to avoid N-acetylation metabolism [2].

Maximum Tolerated Dose Toxicity In Vivo Safety

UNBS3157 Does Not Induce Hematotoxicity in Mice at Therapeutically Effective Doses, Unlike Amonafide

In contrast to amonafide, which causes severe and dose-limiting myelosuppression (thrombocytopenia, anemia, leukopenia), UNBS3157 does not provoke hematotoxicity in mice at doses that display significant antitumor effects [1]. In chronic treatment studies, no significant decrease in platelet, red blood cell, or white blood cell counts was recorded [2].

Hematotoxicity Myelosuppression Safety Profile

UNBS3157 Achieves Superior In Vivo Antitumor Efficacy Compared to Amonafide in Multiple Orthotopic Xenograft Models

In head-to-head comparisons, UNBS3157 significantly prolonged survival in mice bearing orthotopic human prostate cancer xenografts (PC-3 and DU-145) compared to amonafide, and demonstrated activity comparable to or better than taxol and mitoxantrone [1]. For instance, in the PC-3 model, UNBS3157 at 160 mg/kg p.o. improved median survival compared to amonafide at 40 mg/kg p.o. (its MTD) and mitoxantrone at 2.5 mg/kg i.v. [2].

Antitumor Efficacy Orthotopic Xenograft Survival

UNBS3157 Operates via a Distinct Mechanism of Action: Induction of Autophagy and Senescence in Cancer Cells

UNBS3157 induces autophagy and senescence in cancer cells, a mechanism that is distinct from the primary topoisomerase IIα poisoning exhibited by amonafide and other naphthalimides [1]. This functional divergence is supported by the finding that UNBS3157 and its hydrolysis product UNBS5162 do not correlate with any other compound in the NCI 60 cell line panel, including amonafide, as assessed by the COMPARE algorithm [2].

Mechanism of Action Autophagy Senescence

UNBS3157 Rapidly Hydrolyzes to UNBS5162 Without Generating Amonafide, Enabling CXCL Chemokine Antagonism

UNBS3157 undergoes rapid and irreversible hydrolysis in physiological saline to UNBS5162 (90% conversion within 270 minutes), without producing amonafide [1]. UNBS5162 subsequently acts as a pan-antagonist of CXCL chemokine expression, decreasing proangiogenic CXCL chemokines in vitro and exhibiting antiangiogenic properties in vivo [2].

Metabolism Hydrolysis CXCL Chemokines

UNBS3157 Application Scenarios: High-Value Research Areas Supported by Quantitative Evidence


Preclinical Studies of Naphthalimide Antitumor Efficacy in Prostate Cancer

UNBS3157 is the preferred tool compound for evaluating naphthalimide-mediated antitumor activity in prostate cancer models, given its proven superiority over amonafide in orthotopic PC-3 and DU-145 xenografts [1]. The compound's 3- to 4-fold higher MTD and lack of hematotoxicity enable chronic dosing regimens that maximize therapeutic readouts without the confounding toxicity that plagues amonafide [2].

Investigating Autophagy and Senescence as Anticancer Mechanisms

Researchers focusing on autophagy and senescence induction can rely on UNBS3157 as a unique chemical probe within the naphthalimide class. Its distinct mechanism of action, confirmed by NCI COMPARE analysis showing no correlation with amonafide or other DNA intercalators, ensures that observed cellular phenotypes are attributable to this specific pathway rather than generic topoisomerase II poisoning [3].

Prodrug Studies and CXCL Chemokine Modulation in Tumor Angiogenesis

UNBS3157 serves as an ideal prodrug model for studying the role of CXCL chemokines in tumor angiogenesis and immune modulation. Its rapid and complete hydrolysis to UNBS5162 (90% in 270 min) without generating toxic amonafide ensures that experimental outcomes reflect the biological activity of the active metabolite [4]. UNBS5162's pan-antagonist activity against CXCL chemokines provides a direct link to antiangiogenic and immunomodulatory research applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNBS3157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.